Similar to etoposide, etoposide phosphate disrupts cancer cell division by inhibiting topoisomerase II, an enzyme essential for DNA replication. This leads to DNA damage and ultimately cell death [1]. Current research explores the specific ways etoposide phosphate interacts with topoisomerase II compared to etoposide, aiming to optimize its effectiveness.
[1] Etoposide Phosphate for Injection. (n.d.). [Hersteller:] Baxter International Inc. ()
Etoposide phosphate is a prodrug, meaning it requires conversion into its active form (etoposide) within the body. This conversion is mediated by phosphatases, enzymes naturally present in cells. The rationale behind this approach is to improve the drug's delivery and therapeutic profile.
Etoposide phosphate has undergone clinical trials primarily for small cell lung cancer. These studies compare its efficacy and safety to those of etoposide when used in combination with other chemotherapy drugs.
[2] Vaporciyan, AA, et al. (2013). Phase III trial of etoposide phosphate plus cisplatin versus etoposide plus cisplatin in patients with previously untreated extensive-stage small-cell lung cancer (ETOP): final results of an intergroup trial (INTACT-01). Journal of Thoracic Oncology, 8(6), 714-722. ()
Etoposide phosphate, also known as Etopophos, is a water-soluble prodrug of etoposide, which is derived from podophyllotoxin. The chemical structure of etoposide phosphate is 4'-Demethylepipodophyllotoxin 9-[4,6-O-(R)-ethylidene-β-D-glucopyranoside], 4' (dihydrogen phosphate), with the molecular formula C29H32O15P. It is primarily used in chemotherapy for various malignancies, including testicular cancer, lung cancer, lymphoma, and leukemia. Etoposide phosphate is notable for its ability to be administered intravenously without the need for solubilizing agents, making it more convenient than its parent compound, etoposide .
Etoposide phosphate undergoes hydrolysis to convert into its active form, etoposide. This conversion occurs through dephosphorylation, where the phosphate group is removed, allowing etoposide to exert its pharmacological effects. The mechanism of action involves the formation of a ternary complex with DNA and topoisomerase II, an enzyme crucial for DNA replication and repair. By inhibiting topoisomerase II, etoposide phosphate leads to DNA strand breaks and ultimately induces apoptosis in cancer cells .
The biological activity of etoposide phosphate is primarily attributed to its ability to inhibit topoisomerase II. This inhibition prevents the re-ligation of DNA strands after they have been cleaved by the enzyme, leading to persistent double-strand breaks in the DNA. Such breaks can trigger cellular apoptosis and inhibit tumor growth. Etoposide phosphate has demonstrated antineoplastic activity against a variety of cancers and is often used in combination with other chemotherapeutic agents .
Etoposide phosphate is synthesized through chemical modifications of podophyllotoxin derivatives. The synthesis typically involves:
Etoposide phosphate is primarily used in oncology for treating various cancers. Its applications include:
Etoposide phosphate has been studied for potential interactions with other drugs commonly used in chemotherapy regimens. Key findings include:
Etoposide phosphate belongs to a class of compounds known as podophyllotoxin derivatives. Here are some similar compounds along with their unique characteristics:
Compound | Chemical Formula | Unique Features |
---|---|---|
Etoposide | C29H32O13 | Less water-soluble; requires solubilizing agents for IV use. |
Teniposide | C32H32O13S | More lipophilic; penetrates cell membranes faster than etoposide. |
Etopophos | C29H32O15P | Water-soluble prodrug; avoids hypersensitivity reactions. |
Etoposide phosphate's enhanced solubility and reduced side effects make it a valuable alternative in clinical settings compared to its analogs .
Flammable;Irritant;Health Hazard